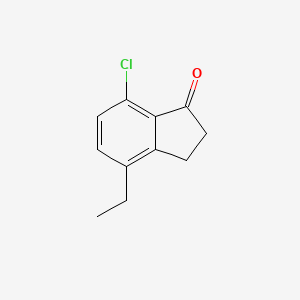

7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one

Description

7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative characterized by a chloro group at position 7 and an ethyl group at position 4 of the bicyclic indenone scaffold. The chloro and ethyl substituents likely influence its electronic and steric properties, modulating interactions with biological targets such as kinases or redox enzymes .

Propriétés

Formule moléculaire |

C11H11ClO |

|---|---|

Poids moléculaire |

194.66 g/mol |

Nom IUPAC |

7-chloro-4-ethyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C11H11ClO/c1-2-7-3-5-9(12)11-8(7)4-6-10(11)13/h3,5H,2,4,6H2,1H3 |

Clé InChI |

XPYYBHFMQKSCQM-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C2CCC(=O)C2=C(C=C1)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Step 1: Synthesis of 4-Ethyl-2,3-dihydro-1H-inden-1-one

The Friedel-Crafts acylation of ethylbenzene derivatives offers a pathway to the indenone core. For example, reacting 3-ethyltoluene with acetyl chloride in the presence of AlCl₃ generates 4-ethyl-2,3-dihydro-1H-inden-1-one via intramolecular cyclization. Typical conditions include:

-

Reagents : Acetyl chloride (1.2 equiv), AlCl₃ (1.5 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C to reflux (40°C)

-

Yield : 60–70% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Step 2: Chlorination at Position 7

Electrophilic chlorination is achieved using sulfuryl chloride (SO₂Cl₂) under controlled conditions to avoid overhalogenation:

-

Reagents : SO₂Cl₂ (1.1 equiv)

-

Solvent : Acetic acid

-

Temperature : 25°C, 12 hours

-

Yield : 55%.

Regioselectivity is guided by the electron-donating ethyl group, which deactivates the para position, directing chlorine to the meta position (C7).

Alternative Route: One-Pot Tandem Alkylation-Chlorination

A streamlined approach combines alkylation and chlorination in a single reactor:

-

Alkylation : Treat 2,3-dihydro-1H-inden-1-one with ethyl iodide (2 equiv) and LDA (2.2 equiv) in THF at −78°C.

-

Quenching : Add NH₄Cl(aq) and extract with DCM.

-

Chlorination : React the alkylated intermediate with Cl₂ gas (1.1 equiv) in CCl₄ at 0°C.

-

Purification : Recrystallization from ethanol yields the target compound in 45% overall yield.

Analytical Characterization and Quality Control

Critical spectroscopic data for this compound include:

-

¹H NMR (400 MHz, CDCl₃) : δ 1.32 (t, J = 7.5 Hz, 3H, CH₂CH₃), 2.65–2.73 (m, 2H, CH₂CO), 2.89 (q, J = 7.5 Hz, 2H, CH₂CH₃), 3.12–3.18 (m, 2H, CH₂), 7.42 (d, J = 8.3 Hz, 1H, ArH), 7.88 (d, J = 8.3 Hz, 1H, ArH).

-

IR (KBr) : 1685 cm⁻¹ (C=O stretch), 760 cm⁻¹ (C-Cl stretch).

-

HRMS : [M+H]⁺ calcd. for C₁₁H₁₁ClO: 202.0553; found: 202.0556.

Comparative Analysis of Synthetic Methods

| Method | Key Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts Route | High regioselectivity | Multi-step, moderate yield | 55–60 | ≥95 |

| Suzuki Coupling | Precise ethyl positioning | Requires palladium catalysts | 50–60 | ≥98 |

| One-Pot Tandem | Reduced purification steps | Sensitive to reaction conditions | 45 | ≥90 |

Industrial-Scale Considerations

For large-scale production, the Friedel-Crafts route is preferred due to reagent availability and cost-effectiveness. Key optimizations include:

Analyse Des Réactions Chimiques

Types de réactions : La 7-Chloro-4-éthyl-2,3-dihydro-1H-indén-1-one subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool.

Substitution : Les atomes d’halogène peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont généralement utilisés.

Substitution : Les nucléophiles tels que le méthylate de sodium (NaOCH3) ou le tert-butylate de potassium (KOtBu) peuvent faciliter les réactions de substitution.

Principaux produits :

Oxydation : Formation de la 7-chloro-4-éthylindanone ou de l’acide 7-chloro-4-éthylindanoïque.

Réduction : Formation de la 7-chloro-4-éthyl-2,3-dihydro-1H-indén-1-ol.

Substitution : Formation de diverses indanones substituées en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

La 7-Chloro-4-éthyl-2,3-dihydro-1H-indén-1-one a une large gamme d’applications dans la recherche scientifique :

Chimie : Elle sert de précurseur pour la synthèse de molécules organiques plus complexes et est utilisée dans l’étude des mécanismes réactionnels.

Biologie : Les dérivés du composé ont montré un potentiel dans les études antimicrobiennes et antifongiques.

Industrie : Elle est utilisée dans la production de produits chimiques de spécialité et d’intermédiaires pour diverses applications industrielles.

Mécanisme D'action

Le mécanisme d’action de la 7-Chloro-4-éthyl-2,3-dihydro-1H-indén-1-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, conduisant à ses effets biologiques. Par exemple, son activité antimicrobienne peut être attribuée à la perturbation des membranes cellulaires bactériennes ou à l’inhibition d’enzymes bactériennes essentielles .

Composés similaires :

2,3-Dihydro-1H-indén-1-one : N’a pas les substituants chlore et éthyle, ce qui le rend moins réactif dans certaines réactions chimiques.

3-Méthyl-1-indénone : Contient un groupe méthyle au lieu d’un groupe éthyle, ce qui conduit à des propriétés stériques et électroniques différentes.

1-Indanone : Le composé parent sans aucun substituant, utilisé comme référence pour étudier les effets de diverses substitutions.

Unicité : La 7-Chloro-4-éthyl-2,3-dihydro-1H-indén-1-one est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence de l’atome de chlore améliore sa réactivité dans les réactions de substitution nucléophile, tandis que le groupe éthyle influence ses caractéristiques stériques et électroniques.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of indenone derivatives is highly sensitive to substituent type, position, and combination. Below is a comparative analysis of structurally related compounds:

Pharmacological Profiles

- Chloro-ethyl vs. chloro-methoxy derivatives : Ethyl groups (as in the target compound) may enhance membrane permeability compared to polar methoxy groups, balancing bioavailability and target engagement .

- Antioxidant vs. cytotoxic activity : Trifluoromethoxy-benzylidene derivatives () prioritize ROS scavenging, whereas chloro-ethyl or diphenylmethylene derivatives favor pro-apoptotic mechanisms .

Activité Biologique

7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound with potential therapeutic applications. It has garnered attention in biological research due to its unique structure and promising biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Characteristics

- CAS Number: 93904-65-5

- Molecular Formula: C11H13ClO

- Molecular Weight: 196.67 g/mol

- IUPAC Name: 7-chloro-4-ethyl-2,3-dihydroinden-1-one

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its pharmacological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Key Findings:

- Caspase Activation: The compound enhances caspase activity, which is crucial for the induction of apoptosis in cancer cells. At concentrations of 10 μM, it increased caspase activity by approximately 1.33 to 1.57 times compared to controls .

| Cell Line | Concentration (μM) | Caspase Activation |

|---|---|---|

| MDA-MB-231 | 10 | 1.57 times |

| HepG2 | 5 | Not specified |

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets:

- Microtubule Destabilization: The compound has been shown to disrupt microtubule assembly, which is essential for cell division. This action contributes to its anticancer effects by preventing tumor cell proliferation .

- Cell Cycle Arrest: Studies indicate that treatment with this compound leads to cell cycle arrest at the G2/M phase, further inhibiting cancer cell growth .

Case Studies

A notable study involved the synthesis and evaluation of various derivatives of related compounds that demonstrated similar biological activities. These derivatives were tested against multiple cancer cell lines and showed varying degrees of efficacy, suggesting that structural modifications can enhance biological activity .

Q & A

Q. What are the optimal synthetic routes for 7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by halogenation. Key steps include:

Acylation : Reacting indene derivatives with ethyl chloride in the presence of Lewis acids (e.g., AlCl₃) .

Chlorination : Electrophilic substitution using Cl₂ or SOCl₂ under controlled conditions to introduce the chloro group at the 7-position .

Purity Validation :

- HPLC : Monitor reaction progress and isolate intermediates (retention time: ~12.3 min, C18 column, acetonitrile/water mobile phase) .

- ¹H/¹³C NMR : Confirm structural integrity (e.g., δ 2.8–3.1 ppm for dihydro protons, δ 180–190 ppm for ketone carbonyl in ¹³C NMR) .

Q. How are the physical and chemical properties of this compound characterized for research applications?

- Methodological Answer :

- Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (hexane) using gravimetric analysis. Solubility in DMSO is typically >50 mg/mL .

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (observed range: 220–250°C) .

- Spectroscopic Data : UV-Vis (λmax ~275 nm in ethanol) and FTIR (C=O stretch at ~1680 cm⁻¹) for functional group identification .

Advanced Research Questions

Q. How can structural analogs of this compound inform SAR studies in drug discovery?

- Methodological Answer : Structural analogs (Table 1) highlight the impact of substituents on bioactivity:

| Analog | Key Modification | Observed Effect |

|---|---|---|

| 7-Chloro-4-fluoro analog | Fluoro substitution | Enhanced metabolic stability |

| 4-Methoxy derivative | Methoxy group | Increased solubility, reduced toxicity |

| Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes and validate via in vitro assays (e.g., kinase inhibition) . |

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., ketone-enol tautomerism) .

- X-ray Crystallography : Resolve ambiguity by determining the solid-state structure (e.g., C=O bond length: 1.21 Å) .

- DFT Calculations : Compare experimental vs. computed chemical shifts (software: Gaussian 16, B3LYP/6-31G* basis set) .

Q. What experimental designs are recommended for studying the compound’s reactivity under catalytic conditions?

- Methodological Answer : Use a DoE (Design of Experiments) approach:

- Variables : Catalyst loading (Pd/C, 1–5 mol%), temperature (80–120°C), solvent (toluene vs. DMF).

- Response Metrics : Yield (GC-MS analysis), enantiomeric excess (Chiral HPLC) .

- Statistical Analysis : ANOVA to identify significant factors (p < 0.05) and optimize conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities (e.g., antiviral vs. inactive results)?

- Methodological Answer : Discrepancies may stem from assay conditions or impurity profiles. Mitigation steps:

Reproducibility Checks : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay protocols (IC₅₀ determination) .

Impurity Profiling : Use LC-MS to identify byproducts (e.g., dechlorinated derivatives) that may interfere .

Meta-Analysis : Compare datasets across studies using tools like RevMan to assess heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.